molecular formula C5F9I B1140913 (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene CAS No. 105774-97-8

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

Cat. No.: B1140913
CAS No.: 105774-97-8
M. Wt: 357.94
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Description

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the use of fluorinated reagents and iodine sources. One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide and radical initiators . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure the purity and stability of the final product, often requiring rigorous purification steps such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or thiols, while coupling reactions can produce complex fluorinated organic molecules.

Scientific Research Applications

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its ability to participate in radical and nucleophilic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with various molecular targets. The iodine atom can undergo oxidative addition and reductive elimination, facilitating the formation and cleavage of bonds .

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)butane: A saturated analogue without the double bond.

    1,2,3,4,4,4-Hexafluoro-1-bromo-3-(trifluoromethyl)but-1-ene: A similar compound with bromine instead of iodine.

Uniqueness

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is unique due to its specific stereochemistry and the presence of both iodine and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science .

Biological Activity

(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound notable for its unique structural properties and potential biological applications. The introduction of fluorine atoms into organic molecules significantly alters their chemical behavior and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

  • Chemical Formula : C5H2F6I
  • Molecular Weight : 292.97 g/mol
  • CAS Number : 105774-97-8
  • Structure : The compound features multiple fluorine substituents and an iodine atom, contributing to its unique reactivity and interaction with biological targets.

Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to their electronegative fluorine atoms. This can enhance their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanism of action for this compound is not extensively documented in current literature but can be inferred from studies on similar fluorinated compounds.

Anticancer Properties

Fluorinated derivatives have shown promise in cancer therapy. For instance:

  • Cytotoxic Effects : Research indicates that fluorinated compounds can exert cytotoxic effects on various cancer cell lines. A study demonstrated that fluorinated glucose analogs inhibited hexokinase II (HKII), a key enzyme in cancer metabolism, suggesting a potential pathway for targeting tumor cells with this compound .

Enzyme Inhibition

Fluorinated compounds are known to inhibit specific enzymes by mimicking natural substrates. For example:

  • Hexokinase Inhibition : Similar fluorinated derivatives have been shown to bind HKII comparably to glucose, leading to increased stability and uptake in hypoxic conditions . This suggests that this compound may also possess enzyme inhibitory properties.

Study 1: Fluorinated Carbohydrates

A recent study highlighted the potent biological activity of fluorinated carbohydrates in cancer treatment. The findings indicated that modifications at specific positions on sugar molecules enhanced their efficacy as anticancer agents. The incorporation of halogens like iodine and fluorine improved the compounds' metabolic stability and cellular uptake .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityInhibition of tumor cell growth
Enzyme InhibitionPotential inhibition of hexokinase II
Anticancer ActivityEnhanced stability and uptake in hypoxic conditions

Properties

IUPAC Name

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZYXPNBHIUMY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896304
Record name (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105774-97-8
Record name (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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